molecular formula C10H16N2O B8398766 1-Isopropy-2-ethyl-5-acetylimidazole

1-Isopropy-2-ethyl-5-acetylimidazole

Cat. No.: B8398766
M. Wt: 180.25 g/mol
InChI Key: SSZWMHBKKBLCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-2-ethyl-5-acetylimidazole is a substituted imidazole derivative characterized by an isopropyl group at position 1, an ethyl group at position 2, and an acetyl group at position 3. Imidazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(2-ethyl-3-propan-2-ylimidazol-4-yl)ethanone

InChI

InChI=1S/C10H16N2O/c1-5-10-11-6-9(8(4)13)12(10)7(2)3/h6-7H,5H2,1-4H3

InChI Key

SSZWMHBKKBLCTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1C(C)C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Key Functional Groups Structural Similarity Score Reference
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate 1: Ethyl acetate, 2: Ethyl Ester, Ethyl 0.81
1-(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl-2-ethyl-4-methyl-1H-imidazole 1: Sulfonyl-phenyl, 2: Ethyl Sulfonyl, Ethoxy, Isopropyl N/A
2-(1H-Imidazol-5-yl)acetaldehyde 5: Aldehyde Aldehyde N/A
1-Acetyl-5-methyl-3-(5-nitro-2-furyl)pyrazole 5: Acetyl, 3: Nitrofuryl Acetyl, Nitroheterocycle N/A

Key Observations :

  • Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate shares a high similarity (0.81) due to the ethyl group at position 2 but differs in the acetyl substitution at position 1 (replaced by an ethyl acetate group). This substitution likely increases hydrophilicity compared to the target compound .
  • The sulfonyl-phenyl derivative () replaces the acetyl group with a sulfonyl-phenyl moiety, which may enhance thermal stability but reduce solubility in polar solvents due to increased molecular weight and rigidity .
  • Imidazole-4-acetaldehyde () features an aldehyde group at position 5, making it more reactive toward nucleophiles but less stable under oxidative conditions compared to the acetylated target compound .

Physicochemical Properties

Solubility and Polarity
  • Acetyl vs. Sulfonyl Groups: The acetyl group in the target compound contributes moderate polarity, favoring solubility in organic solvents like acetone or dichloromethane. In contrast, sulfonyl-containing analogs (e.g., ) exhibit lower solubility due to their bulkier, non-polar aromatic substituents .
  • Ester Derivatives : Ethyl esters (e.g., ) show higher solubility in aqueous environments compared to acetylated imidazoles, as esters are more polarizable and less sterically hindered .
Thermal Stability
  • Sulfonyl-containing imidazoles () demonstrate higher thermal stability (decomposition temperatures >200°C) due to strong sulfonyl-phenyl interactions, whereas acetyl groups may lower thermal resistance by introducing weaker van der Waals forces .

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